molecular formula C10H16Cl2N2 B6276764 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride CAS No. 2763755-87-7

2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B6276764
CAS No.: 2763755-87-7
M. Wt: 235.2
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Description

2-(2,3-Dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of indoline with 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield more saturated amine derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)ethan-1-amine: Another indole derivative with similar structural features.

    2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-amine: A closely related compound with a different substitution pattern on the indole ring.

Uniqueness

2-(2,3-Dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2763755-87-7

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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